molecular formula C12H17NO2 B15175037 (2S,3R)-1-benzyl-2-(hydroxymethyl)pyrrolidin-3-ol CAS No. 921202-64-4

(2S,3R)-1-benzyl-2-(hydroxymethyl)pyrrolidin-3-ol

Cat. No.: B15175037
CAS No.: 921202-64-4
M. Wt: 207.27 g/mol
InChI Key: PSHUWNWXCPIDRW-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R)-1-benzyl-2-(hydroxymethyl)pyrrolidin-3-ol is a chiral compound with significant applications in various fields of chemistry and biology. This compound features a pyrrolidine ring substituted with a benzyl group and a hydroxymethyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-1-benzyl-2-(hydroxymethyl)pyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the use of benzylamine and formaldehyde in the presence of a suitable catalyst to form the pyrrolidine ring. The reaction conditions typically include:

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-1-benzyl-2-(hydroxymethyl)pyrrolidin-3-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2S,3R)-1-benzyl-2-(hydroxymethyl)pyrrolidin-3-ol has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (2S,3R)-1-benzyl-2-(hydroxymethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3R)-1-benzyl-2-(hydroxymethyl)pyrrolidin-3-ol is unique due to its specific stereochemistry and the presence of both a benzyl and a hydroxymethyl group. This combination of features makes it particularly valuable in the synthesis of chiral molecules and in studies of stereochemical effects in biological systems.

Properties

CAS No.

921202-64-4

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

(2S,3R)-1-benzyl-2-(hydroxymethyl)pyrrolidin-3-ol

InChI

InChI=1S/C12H17NO2/c14-9-11-12(15)6-7-13(11)8-10-4-2-1-3-5-10/h1-5,11-12,14-15H,6-9H2/t11-,12+/m0/s1

InChI Key

PSHUWNWXCPIDRW-NWDGAFQWSA-N

Isomeric SMILES

C1CN([C@H]([C@@H]1O)CO)CC2=CC=CC=C2

Canonical SMILES

C1CN(C(C1O)CO)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.